molecular formula C9H18O B13167728 1-Ethylcycloheptan-1-ol

1-Ethylcycloheptan-1-ol

Cat. No.: B13167728
M. Wt: 142.24 g/mol
InChI Key: HFJNAXHQXCYZCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethylcycloheptan-1-ol is an organic compound with the molecular formula C9H18O. It belongs to the class of cycloalkanols, which are cyclic alcohols. This compound is characterized by a seven-membered ring with an ethyl group and a hydroxyl group attached to the same carbon atom. It is a colorless liquid at room temperature and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethylcycloheptan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-ethylcycloheptanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.

Industrial Production Methods: In industrial settings, this compound is often produced via catalytic hydrogenation of 1-ethylcycloheptene in the presence of a suitable catalyst such as palladium on carbon (Pd/C). This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Ethylcycloheptan-1-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 1-ethylcycloheptanone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to 1-ethylcycloheptane using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: SOCl2 in the presence of pyridine.

Major Products Formed:

    Oxidation: 1-Ethylcycloheptanone.

    Reduction: 1-Ethylcycloheptane.

    Substitution: 1-Ethylcycloheptyl chloride or bromide.

Scientific Research Applications

1-Ethylcycloheptan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: It is used as a solvent and a chemical intermediate in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-ethylcycloheptan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

    Cycloheptanol: Similar structure but lacks the ethyl group.

    1-Methylcycloheptan-1-ol: Similar structure with a methyl group instead of an ethyl group.

    Cyclohexanol: A six-membered ring analog.

Uniqueness: 1-Ethylcycloheptan-1-ol is unique due to its seven-membered ring structure combined with an ethyl group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in specific chemical syntheses and industrial applications.

Properties

IUPAC Name

1-ethylcycloheptan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-2-9(10)7-5-3-4-6-8-9/h10H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFJNAXHQXCYZCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCCCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.